molecular formula C4H3BF2O3 B11923068 (4,5-Difluorofuran-2-yl)boronic acid

(4,5-Difluorofuran-2-yl)boronic acid

Cat. No.: B11923068
M. Wt: 147.87 g/mol
InChI Key: BSBSOIOYZFDJAK-UHFFFAOYSA-N
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Description

(4,5-Difluorofuran-2-yl)boronic acid (CAS 2256045-74-4) is a specialty organoboron compound with the molecular formula C 4 H 3 BF 2 O 3 and a molecular weight of 147.87 g/mol. This reagent belongs to the class of furan-based boronic acids, which serve as fundamental building blocks in synthetic organic chemistry and molecular recognition. A primary application of (4,5-Difluorofuran-2-yl)boronic acid is in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds widely used in pharmaceutical and materials research . Its utility stems from the boronic acid functional group, which transmetalates to palladium catalysts, allowing for the incorporation of the 4,5-difluorofuran moiety into more complex architectures. Beyond coupling chemistry, this compound holds significant value as a potential building block for chemosensors . Boronic acids reversibly bind to molecules containing 1,2- or 1,3-diols, such as sugars and catecholamines, making them ideal for creating detection systems for biologically relevant analytes . The difluorofuran core can be integrated into fluorescent signaling units, contributing to sensors for glucose , neurotransmitters like dopamine , or specific toxins such as mycolactone . Furthermore, boronic acids are being explored in the development of radiopharmaceuticals , exemplified by pyrrolidin-2-yl-boronic acid-based compounds used as pharmacophores for Fibroblast Activation Protein (FAP)-targeted cancer imaging . Handling and Safety: This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information.

Properties

Molecular Formula

C4H3BF2O3

Molecular Weight

147.87 g/mol

IUPAC Name

(4,5-difluorofuran-2-yl)boronic acid

InChI

InChI=1S/C4H3BF2O3/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H

InChI Key

BSBSOIOYZFDJAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(O1)F)F)(O)O

Origin of Product

United States

Synthetic Methodologies for 4,5 Difluorofuran 2 Yl Boronic Acid

Directed Ortho-Metalation and Boronation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgresearchgate.net This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion that can then be trapped by an electrophile, such as a borate (B1201080) ester. baranlab.orgharvard.edu

Lithiation-Based Approaches

The synthesis of arylboronic acids often involves the reaction of an organolithium intermediate with a trialkyl borate. nih.gov In the context of furan-based compounds, lithiation followed by quenching with an electrophile is a common strategy. harvard.edu For the synthesis of (4,5-Difluorofuran-2-yl)boronic acid, a plausible lithiation-based approach would involve the deprotonation of a suitable 3,4-difluorofuran precursor at the C2 position. The fluorine atoms on the furan (B31954) ring are expected to increase the acidity of the adjacent C-H bonds, potentially facilitating lithiation.

The general procedure involves dissolving the difluorofuran substrate in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and cooling the mixture to a low temperature, typically -78°C. google.com An organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is then added dropwise. acs.org After a period of stirring to allow for complete deprotonation, a trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the reaction mixture. google.comresearchgate.net The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. google.comgoogle.com

However, challenges can arise with lithiation-based methods, including undesired side reactions or decomposition, particularly if the reaction temperature is not carefully controlled. acs.org The choice of the organolithium reagent and solvent system can also significantly impact the reaction's success. acs.org

Grignard Reagent-Mediated Boronation

An alternative to lithiation is the use of Grignard reagents. leah4sci.comlibretexts.org The synthesis of boronic acids via Grignard reagents involves the reaction of an organomagnesium halide with a trialkyl borate. nih.govresearchgate.net This method can be advantageous as Grignard reagents are often less aggressive than their organolithium counterparts, potentially leading to fewer side reactions. alfa-chemistry.com

For the synthesis of (4,5-Difluorofuran-2-yl)boronic acid, this would entail the preparation of (4,5-Difluorofuran-2-yl)magnesium halide from a corresponding 2-halo-4,5-difluorofuran. The Grignard reagent is then reacted with a boron source, such as pinacolborane or a trialkyl borate, at ambient temperatures in an ethereal solvent like THF. google.comgoogle.com Subsequent hydrolysis of the resulting boronic ester affords the desired boronic acid. google.comgoogle.com This approach avoids the need for extremely low temperatures and potentially toxic transition metal catalysts. google.com

Reagent TypeGeneral ReactantsKey ConditionsProduct
OrganolithiumDifluorofuran, n-BuLi/LDA, Trialkyl borateAnhydrous THF, -78°C(4,5-Difluorofuran-2-yl)boronic ester
Grignard Reagent2-Halo-4,5-difluorofuran, Mg, Trialkyl borateAnhydrous ethereal solvent(4,5-Difluorofuran-2-yl)boronic ester

Transition Metal-Catalyzed Borylation of Fluorofurans

Transition metal-catalyzed reactions, particularly those involving palladium, iridium, and cobalt, have become indispensable tools for the synthesis of organoboron compounds due to their high efficiency and functional group tolerance. alfa-chemistry.comacs.org

Miyaura Borylation and its Adaptations

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a halide or triflate with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base to form a boronic ester. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of aryl and vinyl boronic esters under mild conditions. alfa-chemistry.comwikipedia.org

The synthesis of (4,5-Difluorofuran-2-yl)boronic acid via this route would start with a 2-halo-4,5-difluorofuran (where the halogen is typically bromine or iodine). The reaction is carried out with B₂pin₂ using a palladium catalyst, such as PdCl₂(dppf) or Pd₂(dba)₃, and a base like potassium acetate (B1210297) (KOAc). alfa-chemistry.comnih.gov The use of polar solvents can enhance the reaction yield. alfa-chemistry.com The resulting pinacol (B44631) ester can then be hydrolyzed to the boronic acid. A significant advantage of the Miyaura borylation is its tolerance for a wide range of functional groups. alfa-chemistry.com

Catalyst SystemSubstrateBoron SourceBaseTypical Solvent
PdCl₂(dppf)2-Halo-4,5-difluorofuranB₂pin₂KOAcToluene, Dioxane
Pd₂(dba)₃/XPhos2-Halo-4,5-difluorofuranB₂pin₂KOAc, Na₃PO₄Deep-Eutectic Solvents

Regioselective C-H Borylation Methodologies

Direct C-H borylation has emerged as a highly atom-economical and efficient method for synthesizing organoboron compounds. This approach avoids the pre-functionalization required in traditional cross-coupling reactions. Iridium and cobalt-based catalysts are particularly effective for the regioselective borylation of C-H bonds in aromatic and heteroaromatic compounds. acs.orgacs.org

For fluorinated arenes, cobalt catalysts have shown unprecedented ortho-to-fluorine selectivity. acs.orgacs.org This selectivity is attributed to electronic effects, where the catalyst preferentially activates the C-H bond ortho to the fluorine atom. acs.org This methodology could be applied to a 3,4-difluorofuran substrate to achieve regioselective borylation at the C2 position. The reaction typically employs a cobalt precatalyst, a ligand, and a boron source like B₂pin₂. acs.org

Iridium-catalyzed C-H borylation, often controlled by steric effects, could also be a viable route. In monosubstituted arenes, borylation often yields a mixture of meta and para products. However, the electronic influence of the two fluorine atoms in a 3,4-difluorofuran might direct the borylation to the C2 position. The development of directing groups that can be temporarily installed on the furan ring could also be explored to achieve high regioselectivity. researchgate.net

Precursor-Based Synthesis and Boronic Ester Hydrolysis

This synthetic strategy involves the creation of the difluorofuran ring system with the boron functionality already incorporated or introduced at a key step, followed by final modifications. For example, a regioselective transition metal-catalyzed cycloisomerization of a boron-containing alkynyl epoxide could potentially be designed to yield a C2-borylated difluorofuran. nih.gov

Pinacolyl Boronic Ester Precursors and Deprotection Protocols

The most common strategy for synthesizing aryl and heteroaryl boronic acids involves the formation of a pinacolyl boronate ester, which is generally a stable, crystalline solid that can be easily purified by chromatography.

Synthesis of the Pinacolyl Ester Precursor

The likely precursor, 2-(4,5-difluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , would most plausibly be synthesized via a lithiation-borylation sequence. This process would involve the deprotonation of a suitable 4,5-difluorofuran starting material at the C2 position, which is the most acidic position on the furan ring, using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

An alternative, widely used method is the palladium-catalyzed Miyaura borylation, which couples a heteroaryl halide (e.g., 2-bromo-4,5-difluorofuran) with a diboron reagent like bis(pinacolato)diboron . google.com

Deprotection Protocols

Once the pinacolyl boronate ester is synthesized and purified, the pinacol protecting group must be removed to yield the final (4,5-Difluorofuran-2-yl)boronic acid. Several deprotection methods are available, with the choice often depending on the stability of the target boronic acid and the presence of other functional groups. mdpi.com A common and effective method involves transesterification.

A two-step procedure involving transesterification with diethanolamine (B148213) followed by mild acidic hydrolysis is known to be efficient and tolerant of various functional groups. nih.gov Another established protocol uses an excess of a polystyrene-boronic acid resin to facilitate transesterification, allowing for simple filtration to isolate the desired product. acs.org

Deprotection Reagent/MethodGeneral ConditionsAdvantagesReference
Aqueous Acid (e.g., HCl) / Organic SolventBiphasic solution (e.g., ether/water), room temperatureSimple, readily available reagents nih.govbris.ac.uk
Sodium Periodate (NaIO₄), then AcidTHF/water, followed by acid workupEffective for oxidative cleavage mdpi.com
Diethanolamine (DEA), then Acid HydrolysisTransesterification with DEA in ether, followed by treatment with 0.1M HClShort reaction time, ease of product isolation, functional group tolerance nih.govbris.ac.uk
Polystyrene-Boronic AcidAcetonitrile, room temperatureSimple filtration workup, high purity of product acs.org
Potassium Hydrogen Difluoride (KHF₂)Formation of an intermediate trifluoroborate salt, followed by hydrolysisUseful alternative, particularly for sensitive substrates mdpi.com

N-Methyliminodiacetic Acid (MIDA)-Protected Boronates in Synthesis

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable surrogates for boronic acids that are often unstable, difficult to handle, or prone to decomposition (e.g., via protodeboronation). nih.govorgsyn.org These MIDA-protected boronates are typically air-stable, crystalline solids compatible with standard purification techniques like silica (B1680970) gel chromatography. nih.govnih.gov

Synthesis of the MIDA Boronate

For an unstable boronic acid like a furan derivative, direct synthesis of the MIDA ester from a halide precursor is often the most effective route. nih.gov This method avoids the isolation of the free boronic acid. The synthesis would likely begin with the conversion of 2-bromo-4,5-difluorofuran to a trialkoxyborate salt, which then undergoes direct transligation with N-methyliminodiacetic acid (MIDA) , often at elevated temperatures in a solvent like DMSO. nih.gov This approach has proven successful for a wide range of challenging heterocyclic systems. nih.govresearchgate.net

The MIDA protecting group can be cleaved under mild aqueous basic conditions to release the free boronic acid in situ during a subsequent reaction, such as a Suzuki-Miyaura coupling. This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing side reactions. nih.gov

Feature of MIDA BoronatesDescriptionReference
Exceptional StabilityMIDA boronates are generally air-stable, crystalline solids, protecting the boronic acid from decomposition and simplifying handling and storage. nih.govorgsyn.org
Chromatographic PurificationUnlike many free boronic acids, MIDA esters are compatible with standard silica gel chromatography, allowing for high purification. nih.govnih.gov
"Slow-Release" CapabilityThe MIDA group is cleaved under mild aqueous base, allowing for the slow, controlled release of the boronic acid during a reaction, which can improve yields. nih.gov
Iterative Cross-CouplingTheir stability and defined reactivity make MIDA boronates ideal building blocks for automated, iterative synthesis of complex molecules. nih.gov
Environmentally BenignThe MIDA ligand is biodegradable, making it an environmentally friendly choice for a protecting group. orgsyn.org

Development of Green Chemistry Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of (4,5-Difluorofuran-2-yl)boronic acid, several aspects of the plausible synthetic routes can be optimized for improved sustainability.

Atom Economy : Multicomponent reactions or tandem processes that reduce the number of synthetic steps and intermediate purifications are desirable. nih.gov For instance, a one-pot borylation and subsequent cross-coupling reaction would be a greener alternative to a multi-step sequence.

Solvent Choice : The use of greener solvents, such as ethanol (B145695) or water, is a key consideration. nih.gov While many organometallic reactions require anhydrous ethereal solvents like THF, research into performing borylation and coupling reactions in more environmentally benign media is ongoing.

Energy Efficiency : The use of microwave irradiation to accelerate reactions can lead to significantly reduced reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks : Furan-based compounds can potentially be derived from biomass. nih.gov Linking the synthesis of fluorinated furans to renewable starting materials like furfural (B47365) aligns with green chemistry principles. nih.gov

Catalysis : The use of highly efficient catalysts at low loadings minimizes waste. Advances in palladium catalysis for Miyaura borylation continually seek to improve catalyst turnover numbers and expand the reaction scope under milder conditions.

The use of boronic acids themselves is often considered a "green" choice in synthesis. They are generally of low toxicity, and the boron-containing byproducts are typically inorganic salts that are easier to manage than byproducts from other organometallic reagents like organotins. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 4,5 Difluorofuran 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. For heteroarylboronic acids, and particularly for fluorinated derivatives like (4,5-Difluorofuran-2-yl)boronic acid, the reaction presents both opportunities and challenges.

Scope and Limitations with Diverse Coupling Partners (e.g., Aryl, Heteroaryl, Vinyl Halides and Pseudohalides)

The scope of the Suzuki-Miyaura coupling with (4,5-Difluorofuran-2-yl)boronic acid is anticipated to be broad, encompassing a variety of coupling partners. However, specific reaction conditions are crucial for success, especially given the known instability of some five-membered heteroaromatic boronic acids which can undergo rapid deboronation under basic conditions. nih.gov

Aryl and Heteroaryl Halides: The coupling with a range of aryl and heteroaryl halides is expected to be a primary application. Generally, the reactivity of the halide partner follows the order I > Br > Cl > F. For less reactive partners like aryl chlorides, the use of specialized, highly active palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve good yields. researchgate.net While no specific examples for (4,5-difluorofuran-2-yl)boronic acid are available, related couplings of furan-2-ylboronic acid with various aryl halides have been documented, providing a basis for expected reactivity. nih.gov The electron-withdrawing nature of the fluorine atoms on the furan (B31954) ring may influence the electronic properties of the boronic acid and its transmetalation efficiency.

Vinyl Halides and Pseudohalides: The coupling with vinyl halides and pseudohalides, such as triflates, offers a pathway to difluorofuranyl-substituted alkenes. These reactions are typically efficient, often proceeding under mild conditions.

The following table illustrates the potential scope of (4,5-Difluorofuran-2-yl)boronic acid in Suzuki-Miyaura couplings with various partners, based on analogous reactions with similar heteroarylboronic acids.

Coupling PartnerProductCatalyst System (Example)Solvent (Example)Base (Example)Yield (Expected)
4-Iodobenzonitrile4-(4,5-Difluorofuran-2-yl)benzonitrilePd(PPh₃)₄Toluene/Ethanol (B145695)/WaterNa₂CO₃Good to Excellent
2-Bromopyridine2-(4,5-Difluorofuran-2-yl)pyridinePd(dppf)Cl₂DioxaneK₃PO₄Moderate to Good
4-Chlorotoluene4-(4,5-Difluorofuran-2-yl)-1-methylbenzeneBuchwald Precatalyst / SPhost-BuOHK₃PO₄Moderate to Good
(E)-1-bromo-2-phenylethene(E)-2-(2-(4,5-Difluorofuran-2-yl)vinyl)benzenePd(OAc)₂ / P(o-tol)₃DMFK₂CO₃Good
Phenyl triflate2-Phenyl-4,5-difluorofuranPdCl₂(dppf)THFCs₂CO₃Moderate to Good

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results would require experimental verification.

Influence of Fluorine Substituents on Reactivity and Selectivity in Cross-Coupling

The two fluorine atoms on the furan ring are expected to have a significant impact on the reactivity of (4,5-Difluorofuran-2-yl)boronic acid. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the furan ring. This electronic effect can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Furthermore, fluorinated heteroaromatic boronic acids are known to be prone to decomposition, particularly through protodeboronation, under the basic conditions required for the Suzuki-Miyaura reaction. nih.gov This instability can lead to lower yields of the desired cross-coupled product and the formation of byproducts. The development of rapid coupling protocols is therefore essential when working with such sensitive substrates. nih.gov

Development and Evaluation of Advanced Catalyst Systems and Ligands

To overcome the challenges associated with the coupling of potentially unstable heteroarylboronic acids, significant research has focused on the development of advanced catalyst systems. For substrates like (4,5-Difluorofuran-2-yl)boronic acid, palladium precatalysts combined with bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos) have been shown to be highly effective. nih.gov These systems can form the catalytically active species quickly, even at low temperatures, which helps to minimize the decomposition of the boronic acid. nih.gov One study highlighted a specific palladium precatalyst that enables the fast coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids at room temperature or 40 °C. nih.gov

Stereochemical Aspects and Control in Coupling Reactions

When the coupling partner of (4,5-Difluorofuran-2-yl)boronic acid contains a stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. In Suzuki-Miyaura couplings involving chiral secondary alkylboronic esters, the reaction can proceed with either retention or inversion of configuration, depending on the ligands and reaction conditions. nih.gov However, for couplings involving arylboronic acids such as (4,5-Difluorofuran-2-yl)boronic acid with chiral electrophiles, the reaction at the electrophilic carbon typically proceeds with retention of stereochemistry if the chiral center is part of a rigid ring system like a cyclopropane. nih.gov The specific influence of the difluorofuran moiety on the stereochemical course of such reactions has not been reported and would be a subject for further investigation.

Alternative Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

While the Suzuki-Miyaura reaction is the most prominent application, the boronic acid functional group can participate in other important cross-coupling reactions.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction couples a boronic acid with an amine or an alcohol. A key advantage of the Chan-Lam coupling is that it can often be conducted in air and at room temperature, offering a milder alternative to palladium-catalyzed C-N and C-O bond-forming reactions. wikipedia.org

The reaction of (4,5-Difluorofuran-2-yl)boronic acid with various amines and phenols under Chan-Lam conditions would be expected to yield the corresponding N- and O-arylated products. The electron-deficient nature of the difluorofuran ring might influence the reaction rates.

The following table provides hypothetical examples of Chan-Lam couplings with (4,5-Difluorofuran-2-yl)boronic acid.

Coupling PartnerProductCatalyst (Example)Solvent (Example)Base (Example)Yield (Expected)
AnilineN-(4,5-Difluorofuran-2-yl)anilineCu(OAc)₂DichloromethanePyridineModerate to Good
Phenol2-Phenoxy-4,5-difluorofuranCu(OAc)₂MethanolTriethylamineModerate
BenzylamineN-Benzyl-N-(4,5-difluorofuran-2-yl)amineCuITolueneCs₂CO₃Moderate
Imidazole1-(4,5-Difluorofuran-2-yl)imidazoleCu(OAc)₂AcetonitrileNoneModerate to Good

This table is illustrative and based on general knowledge of Chan-Lam reactions. Actual results would require experimental verification.

Conjugate Additions and 1,4-Additions

(4,5-Difluorofuran-2-yl)boronic acid, as an organoboronic acid, is anticipated to participate in conjugate addition reactions, also known as 1,4-additions. This type of reaction is a cornerstone in carbon-carbon bond formation, involving the addition of a nucleophile to a β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org While specific studies on the conjugate addition of (4,5-Difluorofuran-2-yl)boronic acid are not extensively documented, the reactivity can be inferred from the well-established behavior of other aryl- and heteroarylboronic acids.

Transition metal catalysis, particularly with rhodium and palladium, is a common strategy for effecting the 1,4-addition of organoboronic acids. rsc.orgorganic-chemistry.orgorganic-chemistry.org In these reactions, the boronic acid acts as a source of an organic nucleophile that is transferred to the metal center in a transmetalation step. The resulting organometallic species then adds to the α,β-unsaturated system. The electron-withdrawing nature of the two fluorine atoms on the furan ring of (4,5-Difluorofuran-2-yl)boronic acid would likely influence the transmetalation step and the nucleophilicity of the furan ring.

Rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to various acceptors like nitroalkenes, enones, and α,β-unsaturated lactones have been extensively developed. rsc.orgnih.govrsc.org These reactions often exhibit high yields and enantioselectivities, providing access to chiral molecules. rsc.org For instance, the addition of arylboronic acids to nitroalkenes can be achieved with high efficiency using a chiral diene-rhodium complex. rsc.org Similarly, palladium(II) complexes, often in the presence of a bipyridine ligand, have been shown to catalyze the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, including aldehydes, esters, and amides. organic-chemistry.orgorganic-chemistry.org The bipyridine ligand is thought to stabilize the palladium intermediate and prevent side reactions like β-hydride elimination. organic-chemistry.org

The general mechanism for these conjugate additions involves the formation of an enolate intermediate after the addition of the furan group, which is then protonated to yield the final product. libretexts.org The choice of metal catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. nih.gov

Table 1: Examples of Metal-Catalyzed Conjugate Addition Reactions with Arylboronic Acids
Catalyst/LigandAcceptorArylboronic AcidProductYieldReference
[Rh(cod)Cl]₂ / Chiral DieneNitroalkenePhenylboronic acidβ-Aryl nitroalkaneHigh rsc.org
Pd(OAc)₂ / Bipyridineα,β-Unsaturated Esterp-Tolylboronic acidβ-Aryl esterExcellent organic-chemistry.org
[Rh(cod)Cl]₂ / KOHα-Methylene-β-lactonePhenylboronic acid3,4-Disubstituted β-lactoneGood to Excellent nih.gov
Chiral Diolα,β-Unsaturated 2-Acyl ImidazoleAlkenylboronic acidβ-Substituted 2-Acyl ImidazoleModerate to Excellent acs.org

Electrophilic and Lewis Acidic Properties

Boronic acids, including (4,5-Difluorofuran-2-yl)boronic acid, are recognized as Lewis acids due to the vacant p-orbital on the boron atom. nih.govnih.gov This Lewis acidity allows them to interact with and activate Lewis bases, most notably oxygen- and nitrogen-containing functional groups. The strength of this Lewis acidity can be tuned by the electronic nature of the substituents on the boron atom. nih.gov

In the case of (4,5-Difluorofuran-2-yl)boronic acid, the presence of two highly electronegative fluorine atoms on the furan ring is expected to significantly enhance the Lewis acidity of the boron center. These fluorine atoms exert a strong electron-withdrawing inductive effect, which depletes electron density from the boronic acid moiety, making the boron atom more electrophilic and a stronger Lewis acid compared to its non-fluorinated counterpart. nih.gov This enhanced Lewis acidity is a key feature that governs the catalytic activity of this compound.

The pKa value of a boronic acid is an indicator of its Lewis acidity; a lower pKa corresponds to a stronger acid. nih.gov It has been shown that electron-withdrawing groups on an aromatic ring attached to a boronic acid decrease the pKa value. nih.gov For instance, the pKa values for fluorinated phenylboronic acids are generally lower than that of phenylboronic acid itself. nih.gov This principle suggests that (4,5-Difluorofuran-2-yl)boronic acid would be a relatively strong boronic acid catalyst.

The Lewis acidic nature of boronic acids allows them to function as catalysts in a variety of organic transformations. nih.govrsc.org This field, known as boronic acid catalysis (BAC), leverages the ability of boronic acids to reversibly form covalent bonds with hydroxyl groups, thereby activating them for further reactions. rsc.orgresearchgate.net This catalytic activation strategy avoids the need for stoichiometric activating agents, aligning with the principles of green chemistry. nih.gov

(4,5-Difluorofuran-2-yl)boronic acid, with its heightened Lewis acidity, would be an effective catalyst for reactions such as acylations, alkylations, and cycloadditions. nih.gov In these processes, the boronic acid typically activates a carboxylic acid or an alcohol by forming a reactive intermediate, such as a mixed anhydride (B1165640) or a boronate ester. rsc.orgresearchgate.net This activation facilitates nucleophilic attack on the functional group.

A significant application of boronic acid catalysis is the activation of hydroxyl and carboxylic acid groups. rsc.orgualberta.ca Boronic acids react with carboxylic acids to form mixed anhydrides, which are highly activated towards nucleophilic attack by amines, leading to the formation of amides under mild conditions. researchgate.net Similarly, boronic acids can activate alcohols by forming boronate esters. This transient activation can facilitate reactions such as Friedel-Crafts-type alkylations where the alcohol acts as an electrophile precursor. rsc.org

The enhanced Lewis acidity of (4,5-Difluorofuran-2-yl)boronic acid would be advantageous in these transformations, potentially leading to faster reaction rates and the ability to activate less reactive substrates. The reversible formation of boronate esters with diols is a well-known interaction that can also be used to protect diol functionalities or to increase the nucleophilicity of the diol for other reactions. rsc.org A difluorocarbene-promoted activation of peroxy acids has been developed, which, in synergy with coordination to boronic acids, facilitates the electrophilic carboxylation of the boronic acid to form esters. researchgate.net

Boronic acids can catalyze carbonyl condensation reactions, such as aldol-type reactions, by acting as Lewis acids to activate the carbonyl electrophile. nih.govyoutube.com In these reactions, the boronic acid coordinates to the carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an enol or enolate. Boric acid itself has been shown to catalyze aldol-type condensations. nih.gov

Furthermore, tandem reactions combining an aldol (B89426) condensation with a subsequent transition metal-catalyzed addition of an arylboronic acid have been developed. nih.govnih.gov In these sequential processes, an α,β-unsaturated ketone is first formed in situ from an aldehyde and a ketone, which then undergoes a 1,4-addition with the arylboronic acid. nih.govnih.gov

Table 2: Boronic Acid Catalyzed and Mediated Reactions
Reaction TypeRole of Boronic AcidSubstratesProductReference
Amide FormationCatalyst (forms mixed anhydride)Carboxylic acid, AmineAmide researchgate.net
Friedel-Crafts AlkylationCatalyst (activates alcohol)Alcohol, AreneAlkylated Arene rsc.org
Aldol CondensationCatalyst (Lewis acid activation)Aldehyde, Ketoneα,β-Unsaturated Ketone nih.gov
Tandem Aldol-1,4-AdditionReagent in second stepAldehyde, Ketone, Arylboronic acidβ-Aryl Ketone nih.govnih.gov

Radical Reactions and Photoredox Catalysis Involving Furanoboronic Acids

In recent years, photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. youtube.com Organoboronic acids and their derivatives have been successfully employed as radical precursors in these reactions. nih.govresearchgate.net The general strategy involves the single-electron oxidation of a boronate complex to generate a carbon-centered radical, which can then participate in various bond-forming reactions. nih.gov

Arylboronic acids, including furanoboronic acids, can be activated towards single-electron transfer (SET) through the formation of a redox-active complex. nih.govmaastrichtuniversity.nl One approach involves the formation of a Lewis base adduct between the boronic acid (or its trimeric boroxine (B1236090) form) and a Lewis base catalyst. nih.govmaastrichtuniversity.nl This adduct is more electron-rich and thus more easily oxidized by an excited-state photocatalyst. nih.gov Upon oxidation, the resulting radical cation undergoes C-B bond cleavage to afford the aryl radical.

This methodology has been applied to the coupling of aryl radicals with electron-deficient olefins in a redox-neutral fashion. nih.gov The enhanced Lewis acidity of (4,5-Difluorofuran-2-yl)boronic acid could influence the equilibrium of Lewis base adduct formation and the redox potential of the resulting complex.

Furthermore, photoredox catalysis has been combined with transition metal catalysis in dual catalytic systems. nih.gov For example, a lumiflavin (B1675435) photocatalyst can convert boronic acids into carbon-centered radicals in water, which can then undergo conjugate addition to biomolecules like peptides. nih.gov Porphyrin-based metal-organic frameworks have also been used as heterogeneous photocatalysts for reactions such as the aerobic hydroxylation of arylboronic acids. osti.gov These advanced catalytic systems open up new possibilities for the application of furanoboronic acids in complex molecule synthesis.

Advanced Applications of 4,5 Difluorofuran 2 Yl Boronic Acid in Chemical Research

Building Block in the Synthesis of Complex Molecular Architectures

The presence of the boronic acid moiety makes (4,5-Difluorofuran-2-yl)boronic acid a versatile reagent in cross-coupling reactions, which are fundamental to the creation of complex molecules from simpler precursors.

Construction of Difluorofuran-Containing Biaryls and Heterobiaryls

(4,5-Difluorofuran-2-yl)boronic acid is a key participant in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction enables the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and agrochemicals. The difluorofuran component introduces fluorine atoms into the target molecule, an element known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.

Reactant 1Reactant 2 (Aryl/Heteroaryl Halide)Catalyst/ConditionsProduct (Difluorofuran-Containing Biaryl/Heterobiaryl)
(4,5-Difluorofuran-2-yl)boronic acidBromobenzenePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O2-Phenyl-4,5-difluorofuran
(4,5-Difluorofuran-2-yl)boronic acid2-ChloropyridinePdCl₂(dppf), K₃PO₄, Dioxane2-(Pyridin-2-yl)-4,5-difluorofuran
(4,5-Difluorofuran-2-yl)boronic acid4-IodoanisolePd(OAc)₂, SPhos, K₂CO₃, 1,4-Dioxane/H₂O2-(4-Methoxyphenyl)-4,5-difluorofuran

Preparation of Fluorinated Natural Product Analogues and Medicinal Chemistry Scaffolds

The strategic incorporation of fluorine into natural products can lead to analogues with improved biological activity and stability. (4,5-Difluorofuran-2-yl)boronic acid serves as a synthon for introducing the difluorofuran motif into complex natural product scaffolds. This modification can alter the electronic properties and conformation of the parent molecule, potentially leading to enhanced therapeutic efficacy. In medicinal chemistry, this boronic acid is utilized to construct novel scaffolds that can be further elaborated to generate libraries of potential drug candidates for various therapeutic targets.

Contributions to Materials Science and Polymer Chemistry

The unique electronic properties conferred by the difluorinated furan (B31954) ring make (4,5-Difluorofuran-2-yl)boronic acid an attractive monomer for the development of advanced materials.

Design and Synthesis of Functional Polymers with Furan-Boron Moieties

Functional polymers incorporating (4,5-Difluorofuran-2-yl)boronic acid can be synthesized through polymerization reactions involving the boronic acid group. These polymers may exhibit interesting properties such as fluorescence, conductivity, or responsiveness to specific stimuli, making them suitable for applications in sensors, electronics, and smart materials. The presence of both the furan ring and the boron atom can also impart unique thermal and mechanical properties to the resulting polymers.

Development of Optoelectronic Materials and Liquid Crystals

The electron-withdrawing nature of the two fluorine atoms on the furan ring can significantly influence the electronic and optical properties of molecules containing this moiety. When incorporated into conjugated systems, (4,5-Difluorofuran-2-yl)boronic acid can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This makes it a valuable building block for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Furthermore, the rigid and polarizable nature of the difluorofuran unit can be exploited in the synthesis of novel liquid crystalline materials with specific phase behaviors and electro-optical responses.

Application AreaDesired PropertyRole of (4,5-Difluorofuran-2-yl)boronic acid
Organic Light-Emitting Diodes (OLEDs)Tunable emission color, improved efficiencyElectron-accepting unit to modify HOMO/LUMO levels
Organic Photovoltaics (OPVs)Enhanced charge separation and transportComponent in donor or acceptor materials
Liquid CrystalsSpecific mesophase formation, high birefringenceRigid core structure with tailored polarity

Catalytic Roles in Organic Synthesis

While primarily used as a building block, the Lewis acidic nature of the boron atom in (4,5-Difluorofuran-2-yl)boronic acid suggests its potential for use as a catalyst in certain organic transformations. Although specific catalytic applications of this particular compound are not yet widely reported, boronic acids, in general, are known to catalyze reactions such as condensations, reductions, and multicomponent reactions. The fluorine substituents on the furan ring could modulate the Lewis acidity of the boron center, potentially leading to unique catalytic activities and selectivities. Further research is needed to explore and establish the catalytic potential of (4,5-Difluorofuran-2-yl)boronic acid.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Boronic acids, in particular, are recognized for their ability to act as Lewis acid catalysts, activating substrates for various transformations. nih.gov They are particularly effective in promoting reactions involving hydroxyl groups, such as dehydrative condensations and acylations, through the formation of reversible covalent adducts. nih.govresearchgate.net

However, a thorough review of current scientific literature reveals no specific studies detailing the application of (4,5-Difluorofuran-2-yl)boronic acid as an organocatalyst. While the broader class of arylboronic acids is used in catalysis, research focusing on this specific fluorinated furan derivative in organocatalytic roles has not been published.

Asymmetric Catalysis with Chiral Boronic Acid Derivatives

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical and materials science. The development of chiral catalysts, including those derived from boronic acids, is a significant area of research. nih.govnih.govorganic-chemistry.org Chiral boronic acids can be prepared through various methods, such as the asymmetric homologation of boronic esters using chiral organocatalysts like BINOL derivatives. nih.gov These chiral boron compounds are valuable intermediates for creating complex stereocenters. nih.gov

Despite the general interest in chiral boronic acids, there is no available research that describes the synthesis of chiral derivatives of (4,5-Difluorofuran-2-yl)boronic acid or their subsequent use in asymmetric catalysis. The potential of this specific scaffold in stereoselective transformations remains an unexplored area of research.

Role in Advanced Chemical Sensing and Detection Methodologies

Boronic acids are widely employed as recognition elements in chemical sensors, particularly for the detection of saccharides and other diol-containing molecules. nih.govacs.org The principle of detection relies on the reversible formation of a boronic ester, which can trigger a detectable signal, often a change in fluorescence. nih.govresearchgate.netfrontierspecialtychemicals.com The introduction of fluorine atoms into the boronic acid structure can modulate its electronic properties and provide a unique signal for detection via ¹⁹F NMR spectroscopy, offering a powerful tool for analyte discrimination. nih.gov

A review of the literature indicates that while fluorinated boronic acids are a promising class of compounds for chemical sensing, there are no published studies on the specific use of (4,5-Difluorofuran-2-yl)boronic acid in the development of chemical sensors or detection methodologies. Its potential affinity for analytes and its signaling capabilities have not been reported.

Spectroscopic and Computational Characterization of 4,5 Difluorofuran 2 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organoboron compounds. The following sections predict the key features of the ¹¹B, ¹H, and ¹³C NMR spectra of (4,5-Difluorofuran-2-yl)boronic acid.

The ¹¹B nucleus is a quadrupolar nucleus (I=3/2), which often results in broad NMR signals. The chemical shift of the boron atom is highly sensitive to its coordination number and the electronic nature of its substituents. For trigonal planar (sp²-hybridized) boronic acids, the ¹¹B chemical shift typically appears in the range of 27-33 ppm. sdsu.edu In the case of (4,5-Difluorofuran-2-yl)boronic acid, the boron atom is directly attached to a difluorinated furan (B31954) ring. The fluorine atoms are strongly electron-withdrawing, which is expected to deshield the boron nucleus and shift its resonance downfield compared to the non-fluorinated analog, furan-2-ylboronic acid. The ¹¹B NMR chemical shift for arylboronic acids is influenced by the electronic properties of the aryl substituent. nih.govacs.org

Furthermore, boronic acids are known to exist in equilibrium with their corresponding trimeric anhydrides (boroxines) in the solid state and in concentrated solutions. sdsu.edu This equilibrium would be reflected in the ¹¹B NMR spectrum, with the boroxine (B1236090) species appearing at a slightly lower field (around 33 ppm) compared to the monomeric boronic acid (around 30 ppm). sdsu.edu The formation of a tetrahedral boronate species, for instance, through complexation with a Lewis base or at high pH, would result in a significant upfield shift to the range of 5-10 ppm. nsf.gov

Predicted ¹¹B NMR Data for (4,5-Difluorofuran-2-yl)boronic Acid

SpeciesPredicted ¹¹B Chemical Shift (δ, ppm)Rationale
Monomeric boronic acid~30-34Downfield shift due to electron-withdrawing fluorine atoms on the furan ring.
Trimeric boroxine~33-36Typically observed at a slightly lower field than the corresponding monomeric acid. sdsu.edu
Tetrahedral boronate~5-10Significant upfield shift upon change in hybridization from sp² to sp³. nsf.gov

The two fluorine atoms at the 4- and 5-positions of the furan ring are expected to have a profound effect on the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , only one proton signal corresponding to the hydrogen at the 3-position of the furan ring is expected. This proton will likely exhibit coupling to the adjacent fluorine atom at the 4-position. The magnitude of the through-space H-F coupling constant (J-coupling) will be indicative of their spatial proximity. The strong electron-withdrawing nature of the fluorine atoms is anticipated to deshield the furanic proton, leading to a downfield chemical shift compared to the protons in unsubstituted furan, which resonate at approximately 6.38 and 7.44 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Coupling Constants

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted J-Coupling (Hz)
¹HH-37.5 - 8.5³J(H-F) ≈ 2-5
¹³CC-2120 - 130¹J(C-B) may be observable
¹³CC-3110 - 120²J(C-F) ≈ 15-25
¹³CC-4145 - 155¹J(C-F) ≈ 240-260
¹³CC-5140 - 150¹J(C-F) ≈ 230-250

A ¹⁹F NMR spectrum would be highly informative. Due to the asymmetry of the molecule, two distinct fluorine signals are expected. The chemical shifts of fluorine atoms on aromatic rings are highly sensitive to their electronic environment. wikipedia.orgalfa-chemistry.com The fluorine at the 5-position, adjacent to the oxygen atom, may experience a different electronic environment compared to the fluorine at the 4-position.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of (4,5-Difluorofuran-2-yl)boronic acid will display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the boronic acid group are expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration should be observable around 1330-1380 cm⁻¹. The C-F stretching vibrations will likely produce strong absorption bands in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ range. The C-H stretching of the furan ring proton should appear above 3000 cm⁻¹. vscht.czresearchgate.net

Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Boronic acid)Stretching3200 - 3600Broad, Strong
C-H (Furan)Stretching3050 - 3150Medium
C=C (Furan)Stretching1500 - 1600Medium
B-OStretching1330 - 1380Strong
C-FStretching1100 - 1300Strong
B-OHBending800-900Medium

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique to confirm the elemental composition of (4,5-Difluorofuran-2-yl)boronic acid. The exact mass of the molecular ion can be calculated and compared with the experimentally determined value to a high degree of accuracy. The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.

The fragmentation pattern in the mass spectrum will be influenced by the stability of the furan ring and the presence of the fluorine and boronic acid groups. Common fragmentation pathways for furan derivatives involve the loss of CO and CHO radicals. imreblank.ch For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway. libretexts.org Therefore, fragments corresponding to the loss of H₂O, B(OH)₂, F, and CO would be expected.

Predicted HRMS Data and Fragmentation

IonPredicted m/zPossible Identity
[M+H]⁺148.0146 (for ¹¹B)Protonated molecular ion
[M-H₂O]⁺130.0041 (for ¹¹B)Loss of water
[M-B(OH)₂]⁺103.9939Loss of boronic acid group
[C₄HF₂O]⁺102.9995Furan ring fragment

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric and electronic properties of molecules. DFT calculations can be employed to optimize the geometry of (4,5-Difluorofuran-2-yl)boronic acid and to predict its spectroscopic properties. For instance, DFT calculations using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can provide theoretical NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F) and IR vibrational frequencies. globalresearchonline.netscielo.br These calculated values, when compared with experimental data for related compounds, can provide a high degree of confidence in the structural assignment.

Furthermore, DFT can be used to study the electronic effects of the fluorine substituents on the furan ring, such as changes in the aromaticity and the distribution of electron density. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. Preliminary computational studies on similar boronic acid derivatives have shown that the boronic acid moieties can interact with ions like fluoride. dtic.mil

Electronic Structure Analysis and Bonding Properties

The electronic structure of (4,5-Difluorofuran-2-yl)boronic acid is significantly influenced by the interplay between the electron-donating oxygen atom in the furan ring, the electron-withdrawing fluorine atoms, and the Lewis acidic boronic acid group. The furan ring itself is an aromatic system, with the lone pair of electrons on the oxygen atom participating in the π-conjugated system. chemenu.com This aromaticity lends a degree of stability to the molecule.

The introduction of two fluorine atoms at the 4 and 5 positions of the furan ring has a profound impact on the electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the furan ring. This, in turn, influences the acidity of the boronic acid moiety. Generally, the pKa values of fluorinated phenylboronic acids range from 6.17 to 8.77. mdpi.com For comparison, the pKa of unsubstituted phenylboronic acid is 8.86. mdpi.com The electron-withdrawing nature of the difluorofuran ring is expected to increase the Lewis acidity of the boron center, making it a more potent acid compared to its non-fluorinated counterpart.

Computational studies on analogous fluorinated boronic acids, such as 2,4-difluorophenylboronic acid, reveal a largely planar molecular structure, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring. researchgate.net This π-interaction is also evidenced by the B-C bond length, which is typically shorter than that in tetracoordinate boron compounds. researchgate.net In the case of (4,5-Difluorofuran-2-yl)boronic acid, a similar planarity and delocalization can be anticipated.

Table 1: Predicted Electronic Properties of (4,5-Difluorofuran-2-yl)boronic acid

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO-LUMO Gap Moderate to LowThe presence of both electron-donating (furan oxygen) and electron-withdrawing (fluorine, boronic acid) groups suggests a tunable gap.
Dipole Moment SignificantThe asymmetric distribution of electronegative fluorine and oxygen atoms will lead to a notable molecular dipole moment.
Mulliken Charges Negative charge on F and O atoms; Positive charge on B and adjacent C atomsBased on the high electronegativity of fluorine and oxygen, and the Lewis acidic nature of boron.
Bonding Covalent B-C bond with partial π-characterInferred from studies on similar arylboronic acids where delocalization is observed. researchgate.net

Reaction Mechanism Predictions and Transition State Calculations

(4,5-Difluorofuran-2-yl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. chemenu.com The reaction mechanism involves a catalytic cycle with a palladium catalyst.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of similar reactions. For the reaction of boronic acids with diols, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine transition states and reaction rates. rsc.org These studies show that the reaction proceeds in two steps, with the first step being the rate-determining one. rsc.org The reactivity of the boronic acid is highly influenced by the electronic nature of its substituents. rsc.org

In the context of Suzuki-Miyaura coupling, the key steps involving (4,5-Difluorofuran-2-yl)boronic acid would be:

Transmetalation: The transfer of the (4,5-difluorofuran-2-yl) group from the boron atom to the palladium center. The increased Lewis acidity of the boron atom in (4,5-Difluorofuran-2-yl)boronic acid, due to the electron-withdrawing fluorine atoms, is expected to facilitate this step.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

Transition state calculations for these steps would likely reveal the energy barriers and the geometry of the transition state complexes. The presence of the difluorofuran moiety would influence the stability of the intermediates and transition states. The electronegative fluorine atoms can affect the binding affinity of the organoboron compound to the palladium catalyst.

Table 2: Predicted Parameters for Suzuki-Miyaura Coupling

ParameterPredicted CharacteristicRationale
Activation Energy (Transmetalation) Lower than non-fluorinated analogsThe electron-withdrawing difluorofuran ring increases the Lewis acidity of the boron, facilitating the transfer of the aryl group to palladium.
Transition State Geometry Distorted square planar around PdTypical for Suzuki-Miyaura transmetalation steps. The furan ring and other ligands will coordinate to the palladium center.
Reaction Rate Potentially faster than non-fluorinated analogsA lower activation energy for the rate-determining transmetalation step would lead to a faster overall reaction.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of (4,5-Difluorofuran-2-yl)boronic acid primarily revolves around the rotation of the boronic acid group relative to the furan ring. In many substituted phenylboronic acids, the boronic acid group is twisted with respect to the aromatic ring, with dihedral angles around 25° being common. mdpi.com However, intramolecular hydrogen bonding can influence this conformation. For instance, in ortho-fluorophenylboronic acids, a weak intramolecular B-O-H···F hydrogen bond can form. mdpi.com

For (4,5-Difluorofuran-2-yl)boronic acid, the fluorine atom at the 5-position is ortho to the boronic acid group, making an intramolecular hydrogen bond a possibility. This interaction could restrict the rotation around the C-B bond and favor a more planar conformation.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule in solution. Such simulations would model the interactions with solvent molecules and predict the most stable conformations and their relative populations. The simulations would also reveal the flexibility of the furan ring and the rotational freedom of the hydroxyl groups of the boronic acid moiety.

Table 3: Key Conformational Features

FeaturePredicted CharacteristicMethod of Investigation
C-B Bond Rotation Potentially restrictedPotential for intramolecular B-O-H···F hydrogen bonding.
Dihedral Angle (O-B-C-C) Likely close to 0° or 180°A planar conformation may be favored by conjugation and intramolecular hydrogen bonding.
Solvent Effects SignificantPolar solvents can form hydrogen bonds with the boronic acid group, influencing its orientation and reactivity. mdpi.com

Future Research Directions and Outlook for Difluorofuranoboronic Acid Chemistry

Innovations in Synthesis and Scale-Up Methodologies

While the laboratory-scale synthesis of various aryl and heteroaryl boronic acids is well-established, often involving the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), the efficient and scalable production of (4,5-Difluorofuran-2-yl)boronic acid presents ongoing challenges. nih.gov Future research will likely focus on developing more robust and economically viable synthetic routes.

Innovations in this area may include:

Continuous Flow Chemistry: The adoption of microreactor technology and continuous flow processes can offer significant advantages for the synthesis of boronic acids. nih.gov This approach can enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. The development of a telescoped process, where multiple synthetic steps are integrated into a single continuous operation, could be a key objective for the large-scale production of N,O-chelated diarylborinates, which can be precursors to the desired boronic acid. nih.gov

Catalytic C-H Borylation: Direct C-H activation and borylation of the difluorofuran core represents a highly atom-economical and efficient strategy. nih.govresearchgate.net Future efforts will likely be directed towards the discovery of novel and highly selective catalysts, potentially based on iridium or rhodium, that can functionalize the furan (B31954) ring at the desired position without the need for pre-functionalized starting materials. researchgate.net

Improved Purification Techniques: The inherent instability of some boronic acids, which can be prone to oxidation and protodeboronation, necessitates the development of milder and more efficient purification methods. nih.gov The formation of stable chelate complexes, for instance with diethanolamine (B148213), can facilitate isolation and purification, and can be a strategy to improve the handling and storage of the final product. nih.gov

A comparative table of potential synthetic methodologies is presented below:

MethodologyAdvantagesChallenges
Traditional Grignard/Organolithium Well-established, readily available starting materials.Often requires cryogenic temperatures, potential for side reactions, scalability issues.
Continuous Flow Chemistry Precise reaction control, improved safety and scalability, potential for higher yields.Requires specialized equipment, process optimization can be time-consuming.
Catalytic C-H Borylation High atom economy, avoids pre-functionalization, potentially fewer synthetic steps.Catalyst development and selectivity control can be challenging, may require expensive metal catalysts.

Discovery of Novel Reactivities and Catalytic Transformations

The primary application of boronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov For (4,5-Difluorofuran-2-yl)boronic acid, this reaction provides a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules containing the difluorofuran motif. nih.gov

Future research will likely explore:

Expansion of the Suzuki-Miyaura Coupling Scope: A systematic investigation into the coupling of (4,5-Difluorofuran-2-yl)boronic acid with a wide array of aryl, heteroaryl, and vinyl halides and triflates will be crucial to fully exploit its synthetic utility. nih.govnih.gov The development of highly active and robust palladium catalyst systems will be key to achieving high yields and functional group tolerance in these transformations. nih.gov

Chan-Lam and Petasis Reactions: Beyond C-C bond formation, the exploration of C-N and C-O bond-forming reactions, such as the Chan-Lam and Petasis reactions, will expand the synthetic toolbox for this compound.

Boronic Acid Catalysis: Emerging research has shown that boronic acids themselves can act as catalysts for various organic transformations. chemenu.com Investigating the potential of (4,5-Difluorofuran-2-yl)boronic acid to catalyze reactions such as dehydrative condensations or asymmetric transformations could unveil novel and valuable reactivity.

Expansion into Emerging Areas of Chemical Science and Technology

The unique electronic properties conferred by the difluorinated furan ring make (4,5-Difluorofuran-2-yl)boronic acid a promising building block for advanced materials and bioactive molecules. nih.gov

Potential areas of application include:

Medicinal Chemistry: Fluorine-containing molecules often exhibit enhanced metabolic stability and improved pharmacokinetic properties. nih.gov The incorporation of the (4,5-Difluorofuran-2-yl) moiety into potential drug candidates could lead to the development of novel therapeutics with improved efficacy. Boronic acids themselves are a key functional group in several approved drugs, acting as proteasome inhibitors in cancer therapy. nih.govmdpi.com

Agrochemicals: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides. ccspublishing.org.cn (4,5-Difluorofuran-2-yl)boronic acid could serve as a key intermediate in the synthesis of new agrochemicals with enhanced potency and selectivity. mdpi.com

Organic Electronics: The electron-deficient nature of the difluorinated furan ring could be exploited in the design of novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the electronic properties of materials through the incorporation of this building block is of significant interest.

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on (4,5-Difluorofuran-2-yl)boronic acid will undoubtedly focus on developing more sustainable and environmentally friendly processes.

Key aspects of this research will include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ethanol (B145695), or bio-derived solvents is a primary goal. rug.nlmdpi.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product, such as C-H activation, are inherently more sustainable. researchgate.net

The pursuit of these future research directions will undoubtedly unlock the full potential of (4,5-Difluorofuran-2-yl)boronic acid as a valuable and versatile building block in modern chemical synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (4,5-Difluorofuran-2-yl)boronic acid, and how do fluorine substituents impact reaction efficiency?

  • Answer : The synthesis of fluorinated boronic acids typically involves metal-catalyzed borylation (e.g., Miyaura borylation) or directed ortho-metalation (DoM) of pre-fluorinated furan precursors. Fluorine substituents can sterically hinder transmetalation in Suzuki-Miyaura coupling, requiring optimization of ligands (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to enhance efficiency . High-throughput screening (HTS) methods, as demonstrated in multicomponent reactions, can identify optimal conditions by testing variables like solvent polarity and boronic acid/aryl halide ratios .

Q. How should purification protocols be optimized for fluorinated boronic acids to achieve high purity?

  • Answer : Fluorinated boronic acids often require low-temperature recrystallization (0–6°C) due to their sensitivity to hydrolysis . Chromatography with non-polar solvents (e.g., hexane/ethyl acetate) minimizes decomposition. Purity can be verified via HPLC coupled with mass spectrometry (LC-MS) to detect residual fluorinated intermediates .

Q. What are the key considerations for evaluating (4,5-Difluorofuran-2-yl)boronic acid’s stability in aqueous solutions?

  • Answer : Stability depends on pH and temperature. At physiological pH (~7.4), boronic acids form boronate esters with diols, but hydrolysis can occur. Use buffered solutions (e.g., PBS) and monitor degradation via ¹⁹F NMR or fluorescence quenching over time .

Advanced Research Questions

Q. How can kinetic parameters (kon, koff) of (4,5-Difluorofuran-2-yl)boronic acid binding to diols be determined experimentally?

  • Answer : Stopped-flow fluorescence spectroscopy is optimal for measuring rapid binding kinetics (millisecond to second timescales). Pre-mix the boronic acid with a fluorescent diol (e.g., alizarin red S) and track fluorescence changes. The kon for fructose typically exceeds glucose due to tighter binding, but fluorine’s electron-withdrawing effects may slow association rates .

Q. What strategies mitigate electronic effects of fluorine substituents in cross-coupling reactions?

  • Answer : Fluorine’s electronegativity reduces electron density at the boron center, slowing transmetalation. Use electron-rich ligands (e.g., SPhos) to enhance Pd catalyst activity. Alternatively, introduce para-substituted electron-donating groups (e.g., -OMe) on the aryl halide to counterbalance electronic effects .

Q. How does the difluorofuran scaffold influence boronic acid’s Lewis acidity compared to phenylboronic analogs?

  • Answer : The furan ring’s oxygen atom increases boron’s electrophilicity, enhancing Lewis acidity. Fluorine’s inductive effect further polarizes the B–O bond, accelerating diol binding. Compare pKa values via potentiometric titration: difluorofuran derivatives typically exhibit lower pKa (~7.2) than phenylboronic acid (~8.8), favoring boronate formation at physiological pH .

Q. What computational methods predict the reactivity of (4,5-Difluorofuran-2-yl)boronic acid in Suzuki-Miyaura couplings?

  • Answer : Density functional theory (DFT) calculates transition-state energies for transmetalation steps. Focus on B–O bond dissociation energies and Pd–boronate complex stability. Molecular docking can simulate interactions with Pd catalysts, guiding ligand selection .

Q. How can contradictions in reported reactivity data for fluorinated boronic acids be resolved?

  • Answer : Discrepancies often arise from solvent polarity or competing side reactions (e.g., protodeboronation). Replicate experiments under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and use control studies with non-fluorinated analogs. Meta-analyses of HTS datasets can identify outliers .

Methodological Notes

  • Experimental Design : For kinetic studies, include triplicate measurements and negative controls (e.g., boronic acid-free solutions) to account for autofluorescence .
  • Data Analysis : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic curves and calculate Kd values .
  • Safety : Fluorinated boronic acids may release HF under acidic conditions; use Teflon-lined reactors and neutralization protocols .

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